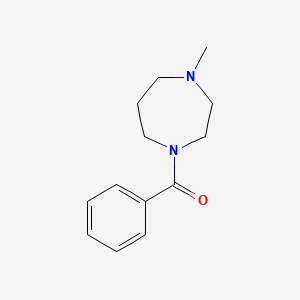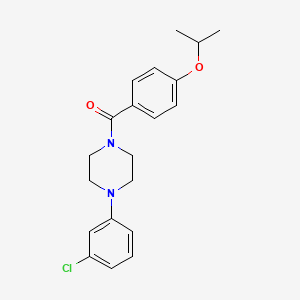
1-benzoyl-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-4-methyl-1,4-diazepane, also known as BMD, is a heterocyclic organic compound that belongs to the class of diazepanes. It is a synthetic compound that has been extensively researched for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. BMD is a versatile molecule that can be synthesized using various methods, and its unique chemical and physical properties make it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of 1-benzoyl-4-methyl-1,4-diazepane is not fully understood, but it is believed to interact with various receptors and enzymes in the body. 1-benzoyl-4-methyl-1,4-diazepane has been shown to bind to the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. 1-benzoyl-4-methyl-1,4-diazepane has also been shown to bind to the sigma receptor, which is a non-opioid receptor that is involved in various physiological processes, including pain perception, mood regulation, and inflammation. In addition, 1-benzoyl-4-methyl-1,4-diazepane has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-benzoyl-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that 1-benzoyl-4-methyl-1,4-diazepane can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-benzoyl-4-methyl-1,4-diazepane has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1-benzoyl-4-methyl-1,4-diazepane has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-4-methyl-1,4-diazepane has several advantages for lab experiments, including its ease of synthesis, its high purity, and its stability under various conditions. 1-benzoyl-4-methyl-1,4-diazepane is also a versatile molecule that can be modified to create analogs with different chemical and physical properties. However, 1-benzoyl-4-methyl-1,4-diazepane also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-4-methyl-1,4-diazepane. One direction is to investigate the potential of 1-benzoyl-4-methyl-1,4-diazepane as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of 1-benzoyl-4-methyl-1,4-diazepane in more detail, particularly its interactions with various receptors and enzymes in the body. Additionally, future research could focus on the development of new synthetic methods for 1-benzoyl-4-methyl-1,4-diazepane and the synthesis of analogs with improved properties.
Synthesemethoden
1-benzoyl-4-methyl-1,4-diazepane can be synthesized using various methods, including the reaction of 4-methyl-1,4-diazepane with benzoyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-methyl-1,4-diazepane with benzoyl chloride in the presence of a catalyst such as copper(II) chloride. The synthesis of 1-benzoyl-4-methyl-1,4-diazepane can also be achieved using other methods, including the reaction of 4-methyl-1,4-diazepane with benzoyl isocyanate or benzoyl azide.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-4-methyl-1,4-diazepane has been extensively researched for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 1-benzoyl-4-methyl-1,4-diazepane has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 1-benzoyl-4-methyl-1,4-diazepane has been studied for its potential as a ligand for various receptors, including the GABA-A receptor, the sigma receptor, and the dopamine receptor. In biochemistry, 1-benzoyl-4-methyl-1,4-diazepane has been investigated for its potential as a tool for studying the structure and function of various proteins and enzymes.
Eigenschaften
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-8-5-9-15(11-10-14)13(16)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENVVJIUSLJKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-1-methyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5441716.png)
![2-chloro-5-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5441726.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441746.png)
![4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5441749.png)
![2-chloro-6-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5441753.png)
![1-ethyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5441757.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5441791.png)

![N-benzyl-N'-[3-(1H-imidazol-5-yl)phenyl]sulfamide](/img/structure/B5441802.png)
![(2S)-2-amino-3-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropan-1-ol](/img/structure/B5441808.png)
![N-cyclopropyl-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5441814.png)
![4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5441821.png)
![(3R,5S)-5-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5441833.png)